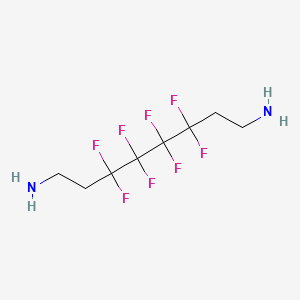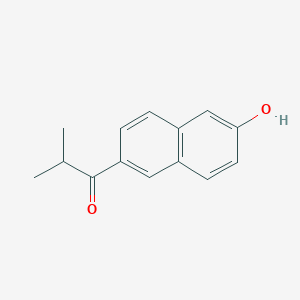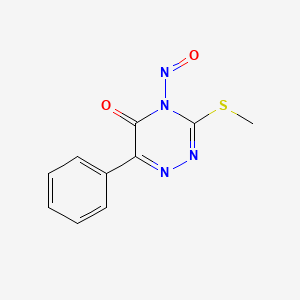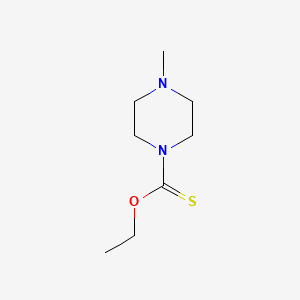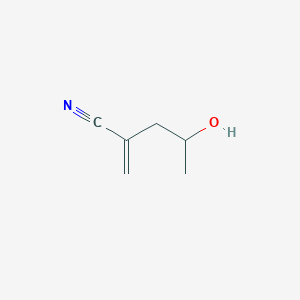
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is a chemical compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon, and its inclusion in this compound imparts specific photophysical properties. This compound is often used in scientific research due to its fluorescence characteristics, making it valuable in various applications, including biological imaging and chemical sensing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 3-bromopropylamine.
Alkylation Reaction: Pyrene is reacted with 3-bromopropylamine under basic conditions to form 3-(pyren-1-yl)propan-1-amine.
Quaternization: The resulting amine is then quaternized with methyl iodide to form N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium iodide.
Anion Exchange: Finally, the iodide ion is exchanged with a bromide ion using a bromide salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can participate in redox reactions, altering its electronic properties.
Photochemical Reactions: Due to its fluorescent nature, it can undergo photochemical reactions under UV light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide, cyanide, and thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Photochemical Reactions: UV light sources are used to initiate photochemical reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium hydroxide.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrene moiety.
Photochemical Reactions: Products vary based on the specific photochemical pathway.
Applications De Recherche Scientifique
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide has several scientific research applications:
Biological Imaging: Its fluorescence properties make it useful for imaging biological samples, including cells and tissues.
Chemical Sensing: It can be used as a fluorescent probe to detect various analytes, including ions and small molecules.
Material Science: It is used in the development of fluorescent materials and sensors.
Environmental Monitoring: Its ability to detect pollutants and toxins makes it valuable in environmental monitoring.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is primarily based on its fluorescence properties. When exposed to UV light, the pyrene moiety absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which can be detected and measured. This fluorescence can be influenced by the local environment, making it useful for sensing applications. The molecular targets and pathways involved include interactions with specific analytes that alter the fluorescence intensity or wavelength.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-3-(1-pyrenyl)-1-propanaminium chloride
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium chloride
Uniqueness
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is unique due to its specific combination of a pyrene moiety with a quaternary ammonium group. This combination imparts distinct fluorescence properties and solubility characteristics, making it particularly useful in applications where both fluorescence and ionic interactions are important.
Propriétés
Numéro CAS |
105763-23-3 |
|---|---|
Formule moléculaire |
C22H24BrN |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
trimethyl(3-pyren-1-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C22H24N.BrH/c1-23(2,3)15-5-8-16-9-10-19-12-11-17-6-4-7-18-13-14-20(16)22(19)21(17)18;/h4,6-7,9-14H,5,8,15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
OJMOMBDPGLUBBG-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



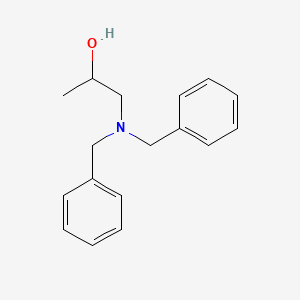
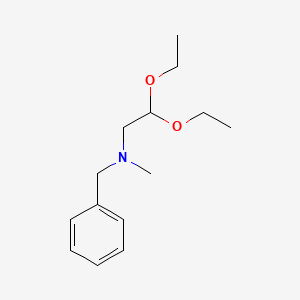
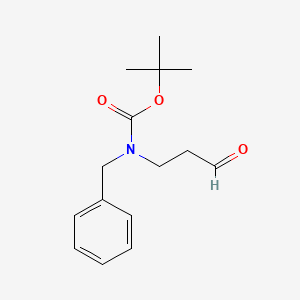
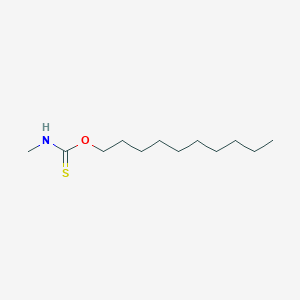
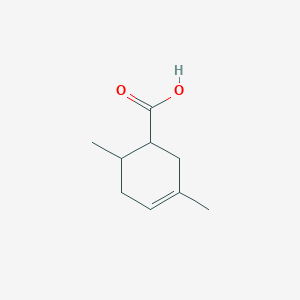
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
